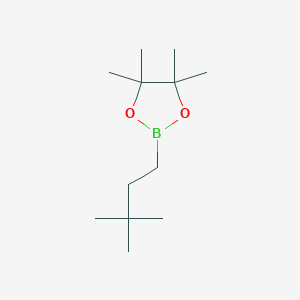

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

D-1367 est un médicament de petite taille qui a été initialement développé par UCB SA. Il est connu pour agir comme un inhibiteur de la cyclooxygénase-2 (COX-2), une enzyme impliquée dans le processus inflammatoire. Le composé a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies du système nerveux et de la gestion de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du D-1367 implique plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés comprennent :

Formation de la structure de base : Ceci implique la construction de l'échafaudage central de la molécule par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui sont essentiels pour l'activité biologique du composé. Cela peut impliquer des réactions telles que l'halogénation, la nitration et l'alkylation.

Purification et isolement : Le produit final est purifié en utilisant des techniques telles que la recristallisation, la chromatographie et la distillation pour obtenir le composé souhaité avec une pureté élevée.

Méthodes de production industrielle

Dans un contexte industriel, la production du D-1367 impliquerait l'adaptation de la voie de synthèse pour des quantités plus importantes. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à écoulement continu et le recours à des systèmes automatisés pour surveiller et contrôler les réactions. L'utilisation de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est également prise en compte pour rendre le processus plus durable .

Analyse Des Réactions Chimiques

Types de réactions

D-1367 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différentes formes réduites.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques dans la molécule par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium, le borohydrure de sodium et l'hydrogène gazeux sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont utilisés dans diverses conditions, y compris des environnements acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la COX-2 et ses effets sur les voies inflammatoires.

Biologie : Investigué pour son rôle dans la modulation des processus cellulaires liés à l'inflammation et à la douleur.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter des affections telles que l'arthrite, la douleur neuropathique et d'autres maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'action

D-1367 exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-2 (COX-2). Cette inhibition empêche la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. En bloquant l'activité de la COX-2, D-1367 réduit la production de ces médiateurs inflammatoires, atténuant ainsi la douleur et l'inflammation .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study COX-2 inhibition and its effects on inflammatory pathways.

Biology: Investigated for its role in modulating cellular processes related to inflammation and pain.

Medicine: Explored as a potential therapeutic agent for treating conditions such as arthritis, neuropathic pain, and other inflammatory diseases.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mécanisme D'action

D-1367 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking COX-2 activity, D-1367 reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Célécoxib : Un autre inhibiteur de la COX-2 utilisé pour la douleur et l'inflammation.

Rofécoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison de problèmes de sécurité.

Valdécoxib : Un inhibiteur de la COX-2 utilisé à des fins thérapeutiques similaires.

Unicité de D-1367

D-1367 est unique dans sa structure moléculaire spécifique, qui lui confère une affinité de liaison et une sélectivité distinctes pour l'enzyme COX-2. Cette sélectivité réduit le risque d'effets secondaires associés aux inhibiteurs non sélectifs de la COX, tels que les problèmes gastro-intestinaux et les risques cardiovasculaires .

Activité Biologique

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on a variety of studies.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure, which is known for its stability and reactivity in various chemical transformations. Its molecular formula is , and it has been characterized by various spectroscopic methods.

Synthesis

Synthesis of this compound typically involves the reaction of boronic acids with appropriate alkyl groups under controlled conditions. The process generally yields high purity and significant quantities of the compound.

Antibacterial and Antifungal Properties

Research has indicated that compounds containing dioxaborolane structures exhibit notable antibacterial and antifungal activities. For instance:

- Antibacterial Activity : In vitro studies have shown that derivatives of dioxaborolanes can inhibit the growth of various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Antifungal Activity : The same studies have reported significant antifungal activity against Candida albicans, with most derivatives showing effective inhibition .

The mechanism by which this compound exerts its biological effects is believed to involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways. The presence of boron in its structure may play a critical role in these interactions.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several dioxaborolane derivatives. The results demonstrated that compounds similar to this compound exhibited superior activity against S. aureus and C. albicans. The study highlighted the importance of structural modifications in enhancing biological activity .

- Comparative Analysis : Another research effort focused on comparing the biological activities of enantiomeric versus racemic forms of dioxaborolanes. It was found that enantiomers often displayed varied levels of activity against bacterial strains due to differences in their interaction with microbial targets .

Data Tables

| Compound | MIC (µg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| 1 | 625 | Antibacterial | Staphylococcus aureus |

| 2 | 1250 | Antibacterial | Enterococcus faecalis |

| 3 | - | Antifungal | Candida albicans |

Propriétés

IUPAC Name |

2-(3,3-dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKBUBFJVAEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570615 | |

| Record name | 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167692-94-6 | |

| Record name | 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.